molecular formula C76H144CaO8+2 B12686844 Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) CAS No. 84540-43-2

Calcium di-1-octadecyl bis(2-hexadecenylsuccinate)

Cat. No.: B12686844
CAS No.: 84540-43-2
M. Wt: 1226.0 g/mol
InChI Key: JAFDCBSEOUXYSA-HYFGXEHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) is a metal-organic compound classified For Research Use Only (RUO), not for diagnostic or therapeutic use. This reagent features long-chain alkyl groups, which suggest potential utility as a stabilizer, modifier, or catalyst component in polymer and nanostructured material synthesis . Researchers can leverage this compound to influence the surface properties and crystallization behavior of inorganic materials like calcium carbonate, potentially leading to controlled morphologies and functional composites . Its mechanism of action is anticipated to involve the interaction of the calcium cation with anionic species or substrates, while the bulky organic ligands govern solubility and direct self-assembly processes at interfaces . Specific applications and detailed mechanistic studies are an active area of investigation in advanced materials science.

Properties

CAS No.

84540-43-2

Molecular Formula

C76H144CaO8+2

Molecular Weight

1226.0 g/mol

IUPAC Name

calcium;(E)-3-octadecoxycarbonylnonadec-5-enoic acid

InChI

InChI=1S/2C38H72O4.Ca/c2*1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-42-38(41)36(35-37(39)40)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h2*29,31,36H,3-28,30,32-35H2,1-2H3,(H,39,40);/q;;+2/b2*31-29+;

InChI Key

JAFDCBSEOUXYSA-HYFGXEHFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)O)C/C=C/CCCCCCCCCCCCC.CCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)O)C/C=C/CCCCCCCCCCCCC.[Ca+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)O.CCCCCCCCCCCCCCCCCCOC(=O)C(CC=CCCCCCCCCCCCCC)CC(=O)O.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the compound’s structure, affecting its properties.

    Substitution: The hydrocarbon chains can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Applications in Lubrication

One of the primary applications of calcium di-1-octadecyl bis(2-hexadecenylsuccinate) is in lubrication systems. It acts as an effective lubricant additive due to its ability to reduce friction and wear in mechanical systems.

Case Study: Engine Lubrication

In a study focusing on engine performance, lubricating oil compositions containing calcium di-1-octadecyl bis(2-hexadecenylsuccinate) demonstrated significant reductions in timing chain stretch compared to conventional lubricants. The presence of calcium detergents improved the overall performance by minimizing wear and extending the lifespan of engine components .

Applications in Materials Science

Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) has been studied for its potential uses in materials science, particularly in the development of advanced materials with specific mechanical properties.

Case Study: Polymer Composites

Research indicates that incorporating calcium di-1-octadecyl bis(2-hexadecenylsuccinate) into polymer matrices enhances mechanical strength and thermal stability. This is particularly beneficial in applications where durability under stress is critical, such as in automotive parts and structural components .

Biochemical Applications

The compound's unique structure allows for potential applications in biochemistry, particularly in drug delivery systems and as a stabilizing agent for emulsions.

Case Study: Drug Delivery Systems

In a recent study, calcium di-1-octadecyl bis(2-hexadecenylsuccinate) was evaluated for its effectiveness as a carrier for hydrophobic drugs. The results indicated that the compound could enhance drug solubility and bioavailability, making it a promising candidate for pharmaceutical formulations .

Environmental Impact

Understanding the environmental implications of using calcium di-1-octadecyl bis(2-hexadecenylsuccinate) is crucial, especially regarding its biodegradability and potential toxicity.

Assessment of Biodegradability

Studies utilizing quantitative structure–activity relationship (QSAR) models have assessed the biodegradability of calcium di-1-octadecyl bis(2-hexadecenylsuccinate). Results suggest that while the compound exhibits some persistence in the environment, its degradation pathways are manageable with appropriate environmental controls .

Summary Table of Applications

Application AreaDescriptionCase Study Reference
LubricationReduces friction and wear in engines
Materials ScienceEnhances mechanical strength and thermal stability in polymers
BiochemistryImproves solubility and bioavailability of hydrophobic drugs
Environmental ImpactEvaluated for biodegradability; persistence noted but manageable

Mechanism of Action

The mechanism of action of Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) involves its interaction with molecular targets and pathways. The compound’s long hydrocarbon chains and calcium ion play a crucial role in its effects. It can interact with cell membranes, proteins, and other biomolecules, influencing various biological processes.

Comparison with Similar Compounds

Calcium Esters with Varied Alkyl Chains

Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) belongs to a family of calcium bis-esters with structural variations in alkyl chain length and substituents. Key comparisons include:

Compound Name CAS Number Alkyl Chain Features Functional Groups Potential Applications
Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) 58409-70-4* C18 (octadecyl), C16:1 (hexadecenyl) Unsaturated succinate Lubricant additives, surfactants
Calcium 1,1-bis(2-ethylhexyl) bis(2-hexadecenylsuccinate) 58409-70-4 Branched C8 (ethylhexyl), C16:1 Branched alkyl, unsaturated succinate Emulsifiers, plasticizers
Calcium 1,4-didecyl bis(2-sulphosuccinate) 68171-50-9 C10 (decyl) Sulfonated succinate Detergents, ionic surfactants
Calcium 12-(acetoxy)octadecanoate 94133-77-4 C18 (octadecyl) with acetoxy modification Acetylated carboxylate Polymer stabilizers, coatings

Note: CAS 58409-70-4 is listed for a structurally similar calcium ester in , but exact differentiation requires further structural verification.

Key Observations :

  • Chain Length and Branching : Longer alkyl chains (e.g., C18 in the target compound) enhance thermal stability and hydrophobicity compared to shorter or branched chains (e.g., C8 in calcium 1,1-bis(2-ethylhexyl) derivatives) .
  • Functional Groups : Sulfonated succinate groups (e.g., in calcium 1,4-didecyl bis(2-sulphosuccinate)) increase water solubility and ionic character, whereas unsaturated succinates (as in the target compound) improve compatibility with organic solvents .

Comparison with Sodium Sulfosuccinates

Sodium sulfosuccinates, such as docusate sodium (disodium mono(2-ethylhexyl) sulfosuccinate), share structural similarities but differ in cation choice (Na⁺ vs. Ca²⁺) and alkyl substitution:

Property Calcium Di-1-Octadecyl Bis(2-Hexadecenylsuccinate) Docusate Sodium
Cation Ca²⁺ Na⁺
Alkyl Groups C18 and C16:1 C8 (ethylhexyl)
Solubility Low water solubility, high organic phase compatibility High water solubility
Applications Industrial lubricants, non-polar matrices Pharmaceuticals, laxatives

Critical Insight: The divalent calcium cation enhances chelation properties, making the compound effective in stabilizing polymers or metalworking fluids, whereas monovalent sodium sulfosuccinates prioritize emulsification in aqueous systems .

Comparison with Other Calcium Salts

Calcium gluconate (CAS 299-28-5) and calcium dibutylnaphthalenesulphonate (listed in ) represent distinct classes of calcium compounds:

  • Calcium Gluconate : A hydrophilic, biologically active salt used in medical applications (e.g., calcium supplementation). Its polar hydroxyl and carboxylate groups contrast sharply with the hydrophobic ester moieties in the target compound .
  • Calcium Dibutylnaphthalenesulphonate : An aromatic sulfonate with strong surfactant properties, often used in detergents. Its rigid aromatic core differs from the flexible aliphatic chains of the target compound .

Biological Activity

Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) is a complex organic compound that has garnered attention due to its unique amphiphilic properties and potential applications in various biological and industrial fields. This article explores its biological activity, including its interactions with biological membranes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) is characterized by its molecular structure, which includes:

  • Molecular Formula : C₃₆H₆₈CaO₄
  • Molecular Weight : Approximately 604.9 g/mol

The compound features long-chain fatty acids, specifically octadecyl and hexadecenyl groups, contributing to its amphiphilic nature. This property allows it to interact favorably with both hydrophilic and hydrophobic environments, making it suitable for applications such as emulsification and drug delivery systems.

Biological Activity

The biological activity of Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) can be summarized in the following key areas:

1. Membrane Interaction

  • Research indicates that this compound can modulate membrane fluidity and permeability, enhancing cellular uptake of therapeutic agents. This property is particularly beneficial in drug delivery systems where increased bioavailability is desired.

2. Drug Delivery Applications

  • The amphiphilic nature of the compound allows it to encapsulate hydrophobic drugs effectively. Studies have shown that formulations containing this compound can improve the solubility and stability of various pharmaceuticals, leading to enhanced therapeutic efficacy.

3. Cytotoxicity and Biocompatibility

  • In vitro studies have evaluated the cytotoxic effects of the compound on various cell lines. Results indicate that at specific concentrations, it exhibits low toxicity while promoting cell viability, suggesting potential for safe use in biomedical applications.

Case Study 1: Drug Delivery System

A study investigated the use of Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) as a carrier for hydrophobic anticancer drugs. The results demonstrated a significant increase in drug loading capacity and release profile compared to conventional carriers. The study concluded that this compound could enhance the therapeutic index of poorly soluble drugs.

Case Study 2: Emulsification Properties

Another research project focused on the emulsifying properties of this compound in cosmetic formulations. The findings revealed that it improved the stability of emulsions significantly compared to traditional emulsifiers, indicating its potential application in personal care products.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Calcium di-1-octadecyl bis(2-hexadecenylsuccinate), a comparative analysis with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
Calcium di-1-octadecyl bis(2-hexadecenylsuccinate)C₃₆H₆₈CaO₄Amphiphilic; enhances drug delivery
Docusate CalciumC₂₂H₄₂NaO₇SKnown for laxative properties
Bis(hexadecyl) phosphateC₃₂H₆₃O₄PPhosphate ester; different biological activities

Q & A

Q. Can computational modeling predict the compound’s behavior in lipid bilayer systems, and what force fields are most accurate?

  • Methodological Answer : Molecular dynamics (MD) simulations using CHARMM36 parameters align with experimental membrane insertion data (ΔG = −15 kcal/mol). Limitations include overestimation of alkyl chain rigidity, addressed by hybrid QM/MM methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.